molecular formula C22H39NO7 B15073161 Methylamino-PEG7-benzyl

Methylamino-PEG7-benzyl

Cat. No.: B15073161
M. Wt: 429.5 g/mol
InChI Key: OYYMQULCIVKBFL-UHFFFAOYSA-N
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Description

Methylamino-PEG7-benzyl is a polyethylene glycol (PEG)-based compound, specifically used as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is characterized by its molecular formula C₂₂H₃₉NO₇ and a molecular weight of 429.55 g/mol. It is a small-molecule heterobifunctional PEG that plays a crucial role in the synthesis of various PROTACs, which are emerging tools in targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of Methylamino-PEG7-benzyl follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled synthesis and scalability.

    Purification: Techniques like column chromatography and recrystallization to achieve high purity (>95%) of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylamino-PEG7-benzyl undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in anhydrous solvents.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various benzyl derivatives.

Scientific Research Applications

Methylamino-PEG7-benzyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.

    Biology: Plays a role in studying protein-protein interactions and cellular pathways.

    Industry: Utilized in the production of specialized polymers and materials for biomedical applications.

Mechanism of Action

The mechanism of action of Methylamino-PEG7-benzyl involves its role as a PROTAC linker. It connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The molecular targets and pathways involved include:

    E3 Ubiquitin Ligase: Facilitates the transfer of ubiquitin to the target protein.

    Proteasome Pathway: Degrades the ubiquitinated protein, leading to its removal from the cell.

Comparison with Similar Compounds

Methylamino-PEG7-benzyl is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:

    Methylamino-PEG4-benzyl: A shorter PEG chain variant with similar applications.

    Methylamino-PEG12-benzyl: A longer PEG chain variant offering different solubility and pharmacokinetic properties.

These compounds share the common feature of being PEG-based PROTAC linkers but differ in their chain lengths and specific applications.

Properties

Molecular Formula

C22H39NO7

Molecular Weight

429.5 g/mol

IUPAC Name

N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3

InChI Key

OYYMQULCIVKBFL-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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